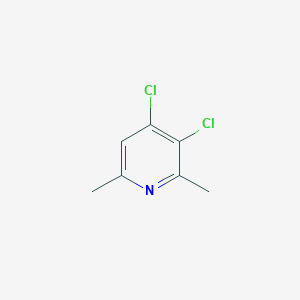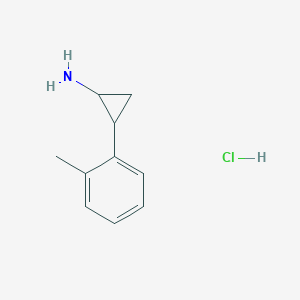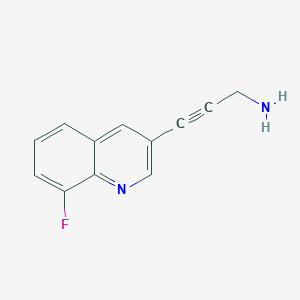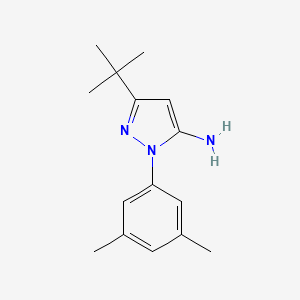
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound that features a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated aromatic compound with ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate under specific conditions to introduce the trifluoromethyl group. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-(trifluoromethyl)-1H-indene-2-carboxylate
- Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Ethyl 2-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1272758-27-6 |
|---|---|
Molecular Formula |
C13H15ClF3NO2 |
Molecular Weight |
309.71 g/mol |
IUPAC Name |
ethyl 2-amino-5-(trifluoromethyl)-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO2.ClH/c1-2-19-11(18)12(17)6-8-3-4-10(13(14,15)16)5-9(8)7-12;/h3-5H,2,6-7,17H2,1H3;1H |
InChI Key |
FUCKCMVGIIHRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)






![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)


